molecular formula C5H5BrClF3 B14400157 1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- CAS No. 89965-95-7

1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro-

Cat. No.: B14400157
CAS No.: 89965-95-7
M. Wt: 237.44 g/mol
InChI Key: JUULZLVDWRWPMZ-UHFFFAOYSA-N
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Description

The compound 1-pentene, 5-bromo-4-chloro-4,5,5-trifluoro- (CAS 356-73-0) is a halogenated alkene with the molecular formula C₅H₅BrClF₃. Despite its nomenclature suggesting a 1-pentene backbone, structural analyses indicate that the double bond is positioned at the 2-pentene configuration, as evidenced by synonyms such as 5-bromo-4-chloro-4,5,5-trifluoro-2-pentene . This discrepancy highlights the importance of verifying positional isomerism in halogenated alkenes.

Properties

IUPAC Name

5-bromo-4-chloro-4,5,5-trifluoropent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClF3/c1-2-3-4(7,8)5(6,9)10/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUULZLVDWRWPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(F)(F)Br)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405737
Record name 1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89965-95-7
Record name 1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Addition to 1,3-Pentadiene

A seminal method reported in Tetrahedron Letters (1984) describes the synthesis of halogenated pentenes via electrophilic addition to 1,3-pentadiene. The protocol involves:

  • Chlorination and Fluorination : Treatment of 1,3-pentadiene with chlorine gas (Cl₂) and sulfur tetrafluoride (SF₄) at −78°C to introduce chloro and fluoro groups at positions 4 and 5.
  • Bromination : Subsequent reaction with bromine (Br₂) in carbon tetrachloride (CCl₄) at 0°C to install the bromo substituent.
  • Purification : Distillation under reduced pressure (93 mmHg) yields the target compound with a boiling point of 74–75°C.

Key Considerations :

  • The use of SF₄ ensures selective fluorination without side reactions.
  • Low temperatures (−78°C) prevent polymerization of the diene.

Radical Halogenation

Radical-mediated halogenation offers an alternative pathway, though it is less commonly employed due to challenges in controlling regioselectivity. A modified procedure involves:

  • Initiation : UV irradiation of 1-pentene in the presence of N-bromosuccinimide (NBS) and chlorine gas (Cl₂).
  • Fluorination : Post-reaction treatment with hydrogen fluoride (HF) to replace specific hydrogen atoms.
    Limitations : This method produces a mixture of regioisomers, necessitating rigorous chromatography for isolation.

Dehydrohalogenation of Polyhalogenated Pentanes

Base-Induced Elimination

The patent CN108046980B outlines a dehydrohalogenation strategy for synthesizing 5-bromo-1-pentene, which can be adapted for the target compound:

  • Substrate Preparation : 1,5-Dibromo-4-chloro-4,5,5-trifluoropentane is synthesized via nucleophilic substitution of 1,5-dibromopentane with chlorine and fluorine sources.
  • Elimination Reaction : Heating the dibromopentane derivative in N,N-dimethylformamide (DMF) with hexamethylphosphoric triamide (HMPA) as a catalyst at 120°C for 6 hours.
  • Mechanism : The reaction proceeds via an E2 mechanism, with HMPA facilitating the removal of HBr to form the double bond.

Optimization Parameters :

  • Catalyst loading (10 mol% HMPA) maximizes yield while minimizing side products.
  • Distillation under vacuum isolates the product with >90% purity.

Thermal Decomposition

Thermal cracking of 1,2-dibromo-4-chloro-4,5,5-trifluoropentane at 200°C generates the target alkene through β-elimination. This method, however, suffers from low yields (∼45%) due to competing decomposition pathways.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Disadvantages
Electrophilic Addition 68–72% −78°C, SF₄, CCl₄ High regioselectivity Requires cryogenic conditions
Base-Induced Elimination 85–90% 120°C, HMPA/DMF Scalable, high purity Catalyst cost and toxicity
Radical Halogenation 30–40% UV, NBS, Cl₂ Simple setup Poor regiocontrol, low yield

Analytical Validation and Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : A doublet of doublets at δ 5.2–5.6 ppm confirms the vinylic protons (J = 10–12 Hz).
    • ¹⁹F NMR : Peaks at δ −75 ppm (CF₂) and −110 ppm (CFBrCl) verify fluorination.
  • Mass Spectrometry :

    • Molecular ion peak at m/z 237.44 (C₅H₅BrClF₃⁺) aligns with the theoretical molecular weight.

Industrial and Research Applications

The compound’s reactivity makes it valuable in:

  • Pharmaceutical Synthesis : As a building block for fluorinated drug candidates.
  • Material Science : Incorporation into polymers with enhanced thermal stability.

Chemical Reactions Analysis

1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using reagents such as sodium iodide in acetone.

    Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes under specific conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: It may serve as a precursor in the synthesis of pharmaceuticals that require halogenated intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- involves its reactivity due to the presence of multiple halogen atoms and a double bond. The halogen atoms can participate in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition. These reactions are facilitated by the electron-withdrawing effects of the halogens, which make the compound more reactive towards nucleophiles and electrophiles.

Comparison with Similar Compounds

Key Physical and Chemical Properties:

Property Value Source
Boiling Point 74 °C
Density 1.629 g/cm³
LogP (Octanol-Water) 3.45
Flash Point 38.6 °C
Hazard Codes R36/37/38 (Irritant)

The compound’s high halogen content (Br, Cl, F) contributes to its elevated density and lipophilicity (LogP = 3.45), making it suitable for applications in organic synthesis and specialty materials. Its irritant properties necessitate careful handling .

Comparison with Structurally Similar Compounds

5-Bromo-5,5-Difluoro-1-Pentene (CAS 74685-91-9)

This compound shares structural similarities but lacks the chloro substituent and one fluoro group compared to the target compound.

Property Target Compound 5-Bromo-5,5-Difluoro-1-Pentene
Molecular Formula C₅H₅BrClF₃ C₅H₇BrF₂
Molecular Weight ~253.44 g/mol 185.01 g/mol
Boiling Point 74 °C Not Reported
LogP 3.45 Not Reported
Key Features Br, Cl, F substituents Br and F only

Perfluorinated Alkenes (e.g., 1,1,1,2,3,3,4,4,5,5,5-Undecafluoro-1-Pentene)

Fully fluorinated alkenes exhibit extreme stability and chemical inertness due to strong C-F bonds.

Property Target Compound Undecafluoro-1-Pentene
Halogen Content Br, Cl, F F only
Density 1.629 g/cm³ >1.8 g/cm³ (estimated)
Reactivity Moderate (halogen substitution) Low (resistant to oxidation)
Applications Organic synthesis Non-stick coatings, surfactants

Perfluorinated compounds are less reactive but more thermally stable than partially halogenated analogs .

Cyclopentene Derivatives (e.g., Cyclopentene)

Cyclic analogs like cyclopentene differ in ring strain and combustion behavior.

Property Target Compound Cyclopentene
Structure Acyclic, halogenated Cyclic, non-halogenated
Ignition Delay (Shock Tube) Not Reported Faster ignition vs. 1-pentene
Reactivity Electrophilic substitution Ring-opening polymerization

In combustion studies, cyclopentene ignites faster than linear alkenes like 1-pentene due to ring strain and radical stabilization .

Isomeric Effects: 1-Pentene vs. 2-Pentene

The position of the double bond significantly impacts reactivity. For example:

  • 1-Pentene isomers are consumed 10× faster in oxidation reactions than 2-pentene isomers due to allylic hydrogen availability .
  • Halogenation at terminal positions (e.g., 5-bromo in the target compound) may sterically hinder reactions compared to internal substitutions.

Biological Activity

1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- (commonly referred to as 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene) is a halogenated organic compound that has garnered interest for its potential biological activities. This article explores its biological mechanisms, interactions with biomolecules, and applications in various fields.

  • Molecular Formula : C5_5H5_5BrClF3_3
  • Molecular Weight : 237.44 g/mol
  • CAS Number : 89965-95-7
  • IUPAC Name : (Z)-5-bromo-4-chloro-4,5,5-trifluoropent-2-ene

The biological activity of 1-pentene, 5-bromo-4-chloro-4,5,5-trifluoro- primarily involves its interaction with various biomolecules through halogen bonding and other non-covalent interactions. These interactions can modulate the reactivity and stability of the compound in biological systems. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or environmental studies.

Biological Interactions

Research indicates that this compound may exhibit several biological interactions:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can possess antimicrobial properties due to their ability to disrupt microbial cell membranes.
  • Pharmaceutical Applications : Ongoing research is investigating its potential as a pharmaceutical intermediate in drug development, particularly in synthesizing complex organic molecules.
  • Toxicological Studies : Investigations into the toxicological profiles of halogenated compounds have shown that they can affect cellular processes and may induce apoptosis in certain cell lines.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various halogenated compounds against common pathogens. Results indicated that 1-pentene, 5-bromo-4-chloro-4,5,5-trifluoro-, exhibited significant inhibitory effects on bacterial growth compared to non-halogenated analogs. The mechanism was attributed to membrane disruption and interference with metabolic pathways.

Case Study 2: Pharmaceutical Synthesis

In a synthetic chemistry context, 1-pentene, 5-bromo-4-chloro-4,5,5-trifluoro-, was utilized as a key intermediate in the synthesis of novel anti-cancer agents. The compound's unique reactivity patterns facilitated the formation of complex structures that demonstrated enhanced efficacy against cancer cell lines in vitro.

Comparative Analysis

CompoundStructure TypeBiological Activity
1-Pentene, 5-bromo-4-chloro-4,5,5-trifluoro- Halogenated alkeneAntimicrobial; Pharmaceutical
5-Bromo-4-chloro-4-pentenoic acid Carboxylic acid derivativeAntioxidant; Anti-inflammatory
1-Bromo-2-chloro-1,1,2-trifluoro-3-pentene Halogenated alkeneCytotoxic; Antiviral

Research Findings

Recent studies have focused on the synthesis and characterization of halogenated compounds like 1-pentene, 5-bromo-4-chloro-4,5,5-trifluoro-. These investigations have provided insights into their potential applications in drug development and materials science. Notably:

  • The compound has been shown to interact with specific enzymes involved in metabolic pathways.
  • Its unique chemical structure allows for selective targeting in therapeutic applications.

Q & A

Q. What are the recommended synthesis routes for 5-bromo-4-chloro-4,5,5-trifluoro-2-pentene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation of 1-pentene derivatives. For example, stepwise halogenation (bromination followed by chlorination) under controlled radical conditions ensures regioselectivity. Fluorination may employ agents like SF₄ or HF in inert solvents (e.g., dichloromethane). Purity validation requires GC-MS for halogenated byproduct detection and ¹⁹F-NMR to confirm fluorine substitution patterns. Safety protocols must address reactivity hazards (e.g., R36/37/38 warnings for irritancy) .

Q. How do steric and electronic effects influence the stability of this compound under ambient storage?

  • Methodological Answer : Stability is compromised by the electron-withdrawing effects of halogens (Br, Cl, F) and steric hindrance from trifluoromethyl groups. Accelerated degradation studies (40°C, 75% humidity) coupled with FTIR monitoring can track C-Br/C-Cl bond cleavage. Computational tools (DFT) predict bond dissociation energies, identifying vulnerable sites. Storage at 0–6°C in amber vials with desiccants is recommended to mitigate hydrolysis .

Q. What spectroscopic techniques are optimal for structural elucidation?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) resolves substitution patterns, with ¹⁹F-NMR critical for distinguishing CF₃ groups. High-resolution MS (ESI-TOF) confirms molecular weight (237.445 g/mol) and isotopic signatures (Br/Cl). IR spectroscopy identifies C=C stretching (~1650 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹). X-ray crystallography, if crystals are obtainable, provides definitive stereochemical data .

Advanced Research Questions

Q. How does the compound’s halogen substitution alter its reactivity in radical-mediated polymerization?

  • Methodological Answer : The electron-deficient alkene (due to Br/Cl/F) slows radical addition kinetics. Comparative studies using AIBN-initiated polymerization with styrene or acrylates reveal rate constants via GPC and DSC. EPR spectroscopy tracks radical intermediates. Computational modeling (e.g., Gaussian) calculates electron density maps to predict regioselectivity in chain propagation .

Q. What contradictions exist between experimental and simulated combustion properties?

  • Methodological Answer : Experimental autoignition delays (e.g., shock tube studies) for halogenated alkenes often exceed predictions from kinetic models (e.g., Chemkin). Discrepancies arise from underestimated halogen-radical quenching effects. Refinement requires inclusion of Br/Cl-F interaction terms in reaction mechanisms. Cross-validation with laser-induced fluorescence (LIF) quantifies radical species (e.g., Br·, Cl·) during pyrolysis .

Q. How does coke formation during catalytic isomerization correlate with halogen content?

  • Methodological Answer : Catalytic isomerization on zeolites (e.g., BEA or FER) shows increased coke deposition with higher Br/Cl content. Thermogravimetric analysis (TGA) measures coke mass, while TEM/EDS maps halogen distribution on deactivated catalysts. Kinetic Monte Carlo simulations link halogen-induced acidity to carbonaceous residue formation. Mitigation strategies include co-feeding H₂ to suppress dehydrogenation .

Q. What are the challenges in modeling its phase equilibria under high-pressure conditions?

  • Methodological Answer : The compound’s polarizability (from halogens) complicates equations of state (e.g., Helmholtz). High-pressure PVT data (up to 30 MPa) are compared with SAFT-γ or PC-SAFT models. Discrepancies in critical temperature/pressure predictions highlight the need for halogen-specific interaction parameters. Experimental setups require corrosion-resistant cells due to F⁻ release at elevated temperatures .

Data Contradiction Analysis

Q. Why do DFT-calculated bond angles deviate from crystallographic data?

  • Methodological Answer : DFT (B3LYP/6-311++G**) often underestimates steric repulsion between CF₃ and Br/Cl groups. Single-crystal XRD reveals torsional strain (~5–10° deviations in dihedral angles). Hybrid QM/MM methods improve accuracy by incorporating van der Waals corrections. Discrepancies guide force field parameterization for molecular dynamics .

Q. How do conflicting reports on thermal conductivity arise in halogenated alkenes?

  • Methodological Answer : Variability stems from measurement techniques (transient hot-wire vs. laser flash). For 5-bromo-4-chloro-4,5,5-trifluoro-2-pentene, anisotropic thermal transport (due to halogen alignment) requires tensor-based modeling. High-pressure experiments (up to 30 MPa) with guarded heat flow meters resolve directional dependencies .

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